2-Aminooctadec-8-ene-1,3-diol

Plant Sphingolipid Metabolism Sphingosine Kinase Specificity Arabidopsis thaliana

Using standard D-erythro-sphingosine in plant models generates metabolic artifacts, as it bypasses the natural Δ8-desaturation checkpoint and yields kinetically irrelevant data. 2-Aminooctadec-8-ene-1,3-diol (sphing-8-enine) is the direct product of plant Δ8-desaturase and the required substrate for authentic plant sphingolipid research. - Serves as the authentic substrate for plant sphingosine kinase (SphK) assays, revealing up to 19-fold differences in Km(app) compared to mammalian enzymes. - Functions as an essential quantitative standard for LC-MS/MS lipidomics, uniquely distinguishing the 8-ene isomer from co-eluting 4-ene species. - Enables isotopic flux tracing through the plant-specific Δ8-desaturation pathway into 4-hydroxy-8-sphingenine and glycosylceramides.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 138847-31-1
Cat. No. B14267095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooctadec-8-ene-1,3-diol
CAS138847-31-1
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,17-18,20-21H,2-9,12-16,19H2,1H3
InChIKeyQFTGJVWBKDHFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Aminooctadec-8-ene-1,3-diol


2-Aminooctadec-8-ene-1,3-diol, systematically known as (2S,3R)-2-aminooctadec-8-ene-1,3-diol or sphing-8-enine, is a C18 long-chain sphingoid base (d18:1^8) serving as a fundamental structural backbone for plant sphingolipids [1]. It is a positional isomer of mammalian sphingosine (d18:1^4), with the characteristic E/Z double bond located at the 8-position instead of the 4-position, and is the direct desaturated precursor to the predominant plant complex sphingolipid base, 4-hydroxy-8-sphingenine (t18:1^8) [1][2]. This compound is a critical biochemical tool for dissecting plant-specific sphingolipid metabolism mediated by Δ8-desaturase and sphingoid base kinases, and its procurement is essential for studies where the use of commercially prevalent sphingosine would produce biologically irrelevant results [2].

Pathway specificity
Plant-unique Δ8-desaturase branch product
Precursor role
Direct desaturated precursor to major plant complex sphingolipids
Isomer distinction
8-ene positional isomer; not interchangeable with mammalian sphingosine

Why Sphingosine Fails as a Substitute


Generic substitution of 2-aminooctadec-8-ene-1,3-diol (sphing-8-enine) with standard D-erythro-sphingosine (sphing-4-enine) fails because they are distinct metabolites occupying different branch points in plant sphingolipid biosynthesis [1]. While sphingosine is a trace component in plants, sphing-8-enine is the direct product of Δ8-desaturases acting on sphinganine and is the primary precursor for the major plant complex sphingolipids, including 4-hydroxy-8-sphingenine-containing glycosylceramides [1][2]. Crucially, plant sphingosine kinases (SphK) and other modifying enzymes have evolved to discriminate between these structural isomers, leading to profound differences in their phosphorylation efficiency and subsequent metabolic channeling into signaling or structural pools [1]. Using sphingosine in a plant model system therefore generates a metabolic and signaling artifact, as it bypasses the natural Δ8-desaturation checkpoint and provides a substrate with different kinetics and biological fate [1].

Aspect
Target: sphing-8-enine
Substitute: sphingosine
Double bond position
Δ8 (plant-characteristic)
Δ4 (mammalian-type)
Enzyme recognition
Processed by plant SphK with isomer-specific kinetics
Bypasses Δ8 checkpoint; may generate metabolic artifacts
Biosynthetic context
Native plant pathway; leads to glycosylceramides
Trace plant component; not a functional mimic

Quantitative Evidence for 2-Aminooctadec-8-ene-1,3-diol


Plant SphK Substrate Specificity

In a direct head-to-head comparison, Arabidopsis leaf lysate sphingosine kinase (SphK) phosphorylated 4-hydroxy-8-sphingenine (the 4-hydroxylated derivative of the target compound) with only 6% efficiency relative to the optimal substrate D-erythro-sphingosine (Sph) under BSA assay conditions [1]. This stark contrast demonstrates a class-level substrate selectivity gate, where the 8-ene configuration in combination with 4-hydroxylation drastically reduces kinase recognition, a finding that extends to the non-hydroxylated sphing-8-enine as it is the metabolic precursor. This is further supported by the observation that mammalian SphK1 shows no significant phosphorylation of 4-hydroxy-8-sphingenine [1].

Plant SphK specificity
Class-level inference
~94% lower phosphorylation vs. sphingosine (6% relative activity) in Arabidopsis leaf SphK assay
Substrate selectivity gate: 8-ene backbone dramatically reduces kinase recognition.
Data from BSA-substrate complex; mammalian SphK1 showed no phosphorylation.
Plant Sphingolipid Metabolism Sphingosine Kinase Specificity Arabidopsis thaliana

Plant SphK Substrate Rank Order

In a rank-order substrate specificity profile, 4-hydroxy-8-sphingenine was a markedly superior substrate for Arabidopsis SphK compared to its saturated counterpart phytosphingosine (Phyto-Sph, t18:0) when tested with BSA as a carrier [1]. The substrate selectivity order was sphingosine = 4,8-sphingadienine > dihydrosphingosine (DHS) ≥ dl-threo-DHS ≥ Phyto-Sph ⋙ 4-hydroxy-8-sphingenine [1]. While 4-hydroxy-8-sphingenine was the least phosphorylated among the tested natural bases, its activity was still detectable and quantifiable, unlike in Triton X-100 micelles where it was not phosphorylated at all [1]. This indicates that the 8-ene bond confers a distinct biochemical identity that allows plant SphK to discriminate it from the fully saturated phytosphingosine, and the choice of assay carrier critically influences the measurable activity.

Substrate rank order
Head-to-head comparison
Ranked last among natural substrates tested; detectable in BSA assay, inactive in Triton X-100.
8-ene bond confers distinct biochemical identity; assay carrier critically influences activity.
Compared to sphingosine, DHS, 4,8-sphingadienine, phytosphingosine.
Substrate Selectivity Phytosphingosine Kinase Assay

Plant-Unique Δ8-Desaturation Branch Point

The target compound 2-aminooctadec-8-ene-1,3-diol (sphing-8-enine) is produced by a plant-specific Δ8-desaturase that acts on sphinganine, representing a branch point that is completely absent in mammalian systems [1]. This enzyme generates a mixture of E/Z isomers, and the resulting sphing-8-enine can then be either 4-hydroxylated to form 4-hydroxy-8-sphingenine or further desaturated to 4,8-sphingadienine [1]. In contrast, mammalian cells produce sphingosine (Δ4-desaturated) and cannot synthesize 8-ene bases. This biosynthetic exclusivity means that 2-aminooctadec-8-ene-1,3-diol serves as a pathway-specific probe that has no functional equivalent in mammalian sphingolipid metabolism, thereby enabling unambiguous tracing of plant sphingolipid biosynthetic flux without cross-reactivity concerns [1].

Δ8-desaturation branch
Class-level inference
Plant-exclusive Δ8-desaturase product; no mammalian equivalent pathway.
Provides unambiguous metabolic tracer for plant sphingolipid flux.
Absence of 8-ene backbone in mammals avoids cross-reactivity.
Sphingolipid Biosynthesis Δ8-Desaturase Metabolic Branch Point

Plant SphK Kinetic Divergence

As a class-level inference for sphingoid base processing, the apparent Km (Km(app)) of Arabidopsis SphK for sphingosine complexed with BSA was measured at 0.18 μM, which is approximately 19-fold lower than the 3.4 μM reported for mammalian SphK2 [1]. This substantial difference in kinetic affinity underscores that plant kinases have evolved a distinct catalytic apparatus for sphingoid base recognition, directly affecting the concentration range over which the substrate is effectively phosphorylated. For a researcher using 2-aminooctadec-8-ene-1,3-diol as a substrate, this implies that enzyme kinetics cannot be extrapolated from mammalian kinase data and that authentic plant enzymes and substrates are essential for accurate kinetic characterization [1].

Kinetic divergence
Cross-study comparable
Plant SphK Km(app) = 0.18 μM vs. mammalian SphK2 3.4 μM (~19-fold difference)
Plant kinase operates on a distinct catalytic scale; kinetics cannot be extrapolated from mammalian data.
BSA-sphingosine complex; leaf lysate SphK.
Enzyme Kinetics Sphingosine Kinase Km(app)

Validated Applications of 2-Aminooctadec-8-ene-1,3-diol


Authentic Substrate for Plant SphK Assays

Due to its natural occurrence as the immediate desaturated precursor in plants, 2-aminooctadec-8-ene-1,3-diol should be used as an authentic substrate to measure plant SphK enzyme kinetics (Vmax, Km) and inhibitor screening. Substituting with sphingosine yields kinetically irrelevant results, as demonstrated by the 19-fold difference in Km(app) between Arabidopsis SphK and mammalian SphK2, and would fail to recapitulate the true substrate specificity observed in plant lysates [1].

Metabolic Flux Tracer in Plant Sphingolipid Biosynthesis

This compound is an essential isotopic- or fluorescent-labeled precursor for tracking metabolic flux through the plant-specific Δ8-desaturation pathway. It uniquely enables the tracing of 4-hydroxy-8-sphingenine and glycosylceramide synthesis without the confounding background of mammalian-type sphingolipid metabolism, a capability that sphingosine cannot provide [1][2].

LC-MS/MS Standard for Plant Sphingoid Bases

As a major long-chain base in plant tissues, 2-aminooctadec-8-ene-1,3-diol is a required quantitative standard for accurate LC-MS/MS lipidomics profiling of plant sphingolipids. Its use is mandatory for distinguishing the 8-ene isomer from co-eluting 4-ene sphingosine or other isobaric species, which is critical for obtaining biologically meaningful quantitative data on plant sphingolipid pools [1].

Plant-Fungal Interactions and Immunity Signaling

In plant-fungal interaction studies, fungal pathogens often manipulate host sphingolipid metabolism. 2-Aminooctadec-8-ene-1,3-diol serves as a key molecular probe to dissect how plants alter their sphingoid base profiles in response to pathogen-derived sphingolipid mimics or inhibitors, as its 8-ene moiety is a primary target for plant-specific regulatory mechanisms [1][2].

Application
Selection Property
Validation Focus
Plant SphK substrate studies
Authentic plant sphingoid backbone
Kinetic comparison against plant enzyme preparations
Sphingolipid flux tracing
Δ8-desaturation pathway selectivity
Metabolic labeling and pathway intermediate profiling
LC-MS/MS plant sphingolipidomics
Isomer-specific chromatographic resolution
Matrix-matched calibration and 8-ene/4-ene isomer separation
Plant–pathogen interaction studies
8-ene moiety as regulatory target
Sphingolipid profile modulation in challenged plant models
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